molecular formula C17H15FN4O3 B2986811 methyl 5-cyano-4-[(E)-2-(dimethylamino)ethenyl]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate CAS No. 478246-14-9

methyl 5-cyano-4-[(E)-2-(dimethylamino)ethenyl]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate

Cat. No.: B2986811
CAS No.: 478246-14-9
M. Wt: 342.33
InChI Key: RYQZHAZUUROUOW-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-cyano-4-[(E)-2-(dimethylamino)ethenyl]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate is a pyridazine derivative featuring a six-membered aromatic ring with two adjacent nitrogen atoms. Key structural elements include:

  • 4-Fluorophenyl group: Introduces electron-withdrawing effects and enhances metabolic stability .
  • Cyano and ester groups: Contribute to electrophilicity and serve as recognition motifs in biological systems.
  • 6-oxo (keto) group: May stabilize ring conformation or participate in tautomerism.

Properties

IUPAC Name

methyl 5-cyano-4-[(E)-2-(dimethylamino)ethenyl]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O3/c1-21(2)9-8-13-14(10-19)16(23)22(20-15(13)17(24)25-3)12-6-4-11(18)5-7-12/h4-9H,1-3H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYQZHAZUUROUOW-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC1=C(C(=O)N(N=C1C(=O)OC)C2=CC=C(C=C2)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C1=C(C(=O)N(N=C1C(=O)OC)C2=CC=C(C=C2)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 5-cyano-4-[(E)-2-(dimethylamino)ethenyl]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate, a pyridazine derivative, has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides an overview of its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H15FN4O3
  • Molar Mass : 342.32 g/mol
  • CAS Number : 860649-57-6

Anticancer Activity

Recent studies have highlighted the compound's anticancer effects against various human cancer cell lines. For instance, a series of 3,6-disubstituted pyridazines, including the compound , were synthesized and tested for their cytotoxicity against breast cancer cell lines T-47D and MDA-MB-231. The results demonstrated significant inhibition of cell proliferation with IC50 values indicating effective cytotoxicity:

CompoundIC50 (nM)Cell Line
11l20.1MDA-MB-231
11m43.8T-47D
11e55.6T-47D

These findings suggest that methyl 5-cyano derivatives can induce apoptosis and alter cell cycle progression, making them promising candidates for further development as anticancer agents .

The compound acts primarily through the inhibition of cyclin-dependent kinase 2 (CDK2), a crucial regulator of the cell cycle. In silico studies have shown that it binds effectively to the CDK2 active site, disrupting its function and leading to cell cycle arrest. This mechanism is critical in cancer therapy as it targets rapidly dividing cells while sparing normal cells .

Apoptosis Induction

Flow cytometric analysis revealed that treatment with methyl 5-cyano derivatives led to increased apoptosis in treated cancer cells. The induction of apoptosis was confirmed through Annexin V-FITC assays, which demonstrated a higher percentage of apoptotic cells in treated groups compared to controls.

Case Studies

  • In vitro Studies : A study evaluated the effects of various pyridazine derivatives on human breast cancer cell lines. The most potent compounds exhibited significant cytotoxicity and were further analyzed for their mechanisms of action, confirming their ability to induce apoptosis and inhibit cell proliferation .
  • In vivo Studies : Preliminary animal studies indicated that these compounds could reduce tumor size significantly in xenograft models, suggesting their potential efficacy in clinical settings .

Comparison with Similar Compounds

Pyran Derivatives ()

Compounds 11a and 11b from are pyran-based analogs with phenyl, amino, hydroxy-pyrazole, cyano, and ester substituents.

Feature Target Compound Compound 11a/11b
Core Ring Pyridazine (N-N at 1,2) Pyran (O-containing)
Electrophilic Groups Cyano, ester, keto Cyano, ester
Aromatic Substituent 4-Fluorophenyl Phenyl
Solubility Modifiers Dimethylamino ethenyl Hydroxy pyrazole

Key Differences :

  • The dimethylamino ethenyl group in the target compound may improve solubility in polar solvents compared to the hydroxy pyrazole in 11a/11b .

Indazole Carboxamides ()

ADB-FUBINACA and MDMB-FUBINACA are synthetic cannabinoids with indazole cores and 4-fluorophenylmethyl substituents.

Feature Target Compound ADB/MDMB-FUBINACA
Core Ring Pyridazine Indazole (N-N at 1,2)
4-Fluorophenyl Position Directly attached to N1 Attached via methylene spacer
Functional Groups Ester, cyano Carboxamide, tert-butyl ester

Key Differences :

  • The indazole carboxamides are designed for cannabinoid receptor binding, whereas the pyridazine derivative’s electron-deficient core may favor kinase inhibition.
  • The direct attachment of 4-fluorophenyl in the target compound could reduce conformational flexibility compared to the methylene-linked analogs .

Indole Derivatives ()

The indole-based compounds in feature multiple dimethylaminoethyl and oxazolidinone groups.

Feature Target Compound Compound
Core Ring Pyridazine Indole
Amino Groups Dimethylamino ethenyl Multiple dimethylaminoethyl
Key Functional Groups Ester, cyano Oxazolidinone, ester

Key Differences :

  • Indole derivatives prioritize bulkier substituents for membrane penetration (e.g., antimicrobial use), while the target compound’s compact structure may favor target-specific interactions.
  • The dimethylamino ethenyl group in the target compound offers conjugated π-system effects absent in the saturated dimethylaminoethyl chains of compounds .

Ring Puckering and Conformational Analysis ()

While focuses on cyclopentane, its principles apply to six-membered rings. Pyridazine’s planarity (due to aromaticity) contrasts with puckered conformations in saturated or partially saturated analogs. For example:

  • Pyridazine : Rigid, planar structure ideal for π-stacking.
  • Pyran/Indazole: Potential for slight puckering, altering binding pocket compatibility .

Data Table: Structural and Functional Comparison

Compound Core Ring Key Substituents Functional Groups Potential Activity
Target Compound Pyridazine 4-fluorophenyl, dimethylamino ethenyl Cyano, ester, ketone Kinase inhibitor, antimicrobial
11a/11b () Pyran Phenyl, amino, hydroxy pyrazole Cyano, ester Undisclosed
ADB-FUBINACA () Indazole 4-fluorophenyl methyl Carboxamide, tert-butyl ester Synthetic cannabinoid
Compound Indole Multiple dimethylamino, oxazolidinone Ester, oxazolidinone Antimicrobial

Research Findings and Implications

  • Solubility: The dimethylamino ethenyl group may confer better aqueous solubility than purely aromatic substituents in 11a/11b or ADB-FUBINACA .
  • 4-Fluorophenyl Role : Common across analogs, this group likely improves metabolic stability and binding affinity through hydrophobic and electronic effects .

Q & A

Q. Basic

  • NMR/IR spectroscopy : To confirm functional groups (e.g., cyano, ester, dimethylamino) and E-stereochemistry of the ethenyl group .
  • X-ray crystallography : Resolves bond angles, torsional strain, and substituent orientation. highlights cyclohexenone puckering parameters (envelope vs. half-chair conformations) and dihedral angles between aryl rings .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns.

How can computational modeling predict electronic effects of substituents on reactivity?

Q. Advanced

  • DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing/donating effects of substituents (e.g., 4-fluorophenyl, dimethylamino). For example, used DFT to analyze charge distribution in similar heterocycles .
  • Molecular docking : Predict binding affinities to biological targets (e.g., enzymes) by modeling interactions between the cyano group and active-site residues.

How should researchers address contradictions in reported synthetic yields or stereochemical outcomes?

Q. Advanced

  • Systematic parameter screening : Compare solvent polarity (e.g., ethanol vs. DMF), catalyst type (e.g., NaOH vs. piperidine), and stoichiometry. and show that NaOH in ethanol favors Michael adduct formation, while acidic conditions may lead to side products .
  • In-situ monitoring : Use techniques like HPLC or inline IR to track intermediate stability and reaction progression.

What role does solvent choice play in stabilizing intermediates during synthesis?

Q. Advanced

  • Polar aprotic solvents (e.g., DMF) : Stabilize charged intermediates (e.g., enolates) but may increase side reactions.
  • Ethanol/MeOH : Promote hydrogen bonding, enhancing regioselectivity in cyclization steps (as seen in ) .
  • Low-temperature conditions : Mitigate decomposition of heat-sensitive groups like the dimethylamino ethenyl moiety.

What are the key intermediates in the synthesis of this compound?

Q. Basic

  • Chalcone derivatives : Formed via Claisen-Schmidt condensation of 4-fluorophenyl ketones and aldehydes .
  • Ethyl acetoacetate adducts : Generated via Michael addition, serving as precursors for cyclization .
  • Cyano-containing pyridazine intermediates : Synthesized through nucleophilic substitution or nitrile incorporation reactions.

How can researchers validate the compound's purity and stability under storage?

Q. Basic

  • HPLC/TLC : Monitor purity (>95%) and detect degradation products (e.g., ester hydrolysis).
  • Accelerated stability studies : Store at 40°C/75% RH for 4 weeks and analyze via DSC for polymorphic transitions.
  • Elemental analysis : Confirm C/H/N ratios to detect hygroscopicity or solvate formation.

What advanced techniques elucidate the compound's interaction with biological targets?

Q. Advanced

  • QSAR studies : Correlate substituent electronic properties (e.g., fluorine’s electronegativity) with bioactivity .
  • Cryo-EM/X-ray co-crystallization : Resolve binding modes of the pyridazine core in enzyme active sites.
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics for drug-design optimization.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.